2-(3-Aminocarbonylphenyl)-5-methoxybenzoic acid
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Overview
Description
2-(3-Aminocarbonylphenyl)-5-methoxybenzoic acid is an organic compound that features a benzoic acid core substituted with an aminocarbonyl group at the 3-position and a methoxy group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Aminocarbonylphenyl)-5-methoxybenzoic acid typically involves multi-step organic reactions. One common synthetic route starts with the nitration of 5-methoxybenzoic acid to introduce a nitro group at the 3-position. This is followed by reduction of the nitro group to an amino group, and subsequent acylation to form the aminocarbonyl group.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Aminocarbonylphenyl)-5-methoxybenzoic acid can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The aminocarbonyl group can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Formation of 2-(3-Hydroxycarbonylphenyl)-5-methoxybenzoic acid.
Reduction: Formation of 2-(3-Aminophenyl)-5-methoxybenzoic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-(3-Aminocarbonylphenyl)-5-methoxybenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Aminocarbonylphenyl)-5-methoxybenzoic acid involves its interaction with specific molecular targets. The aminocarbonyl group can form hydrogen bonds with biological molecules, influencing their activity. The methoxy group can also affect the compound’s solubility and membrane permeability, impacting its bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Aminocarbonylphenyl)-4-methoxybenzoic acid
- 2-(3-Aminocarbonylphenyl)-6-methoxybenzoic acid
- 2-(4-Aminocarbonylphenyl)-5-methoxybenzoic acid
Uniqueness
2-(3-Aminocarbonylphenyl)-5-methoxybenzoic acid is unique due to the specific positioning of its functional groups, which can influence its chemical reactivity and biological activity. The combination of the aminocarbonyl and methoxy groups at the 3- and 5-positions, respectively, provides distinct properties compared to its isomers.
Properties
IUPAC Name |
2-(3-carbamoylphenyl)-5-methoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4/c1-20-11-5-6-12(13(8-11)15(18)19)9-3-2-4-10(7-9)14(16)17/h2-8H,1H3,(H2,16,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AREAMADZDRJIOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC(=CC=C2)C(=O)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40689873 |
Source
|
Record name | 3'-Carbamoyl-4-methoxy[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40689873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261975-17-0 |
Source
|
Record name | 3'-Carbamoyl-4-methoxy[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40689873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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